LogP Differentiation: +0.77 LogP Unit Gain Over the Methoxy Analog and >+1.19 Over Mono-CF₃ Variants
The target compound's experimentally derived logP of 4.50 (Fluorochem) is 0.77 log units higher than that of its direct –OCH₃ analog, 1-methoxy-2,4-bis(trifluoromethyl)benzene (CAS 577-05-9, logP 3.73) , and 1.19 log units higher than that of the mono-CF₃, mono-OCF₂H analog 1-(difluoromethoxy)-4-(trifluoromethyl)benzene (CAS 156570-16-0, logP 3.31) [1]. A ΔlogP of +0.77 represents approximately a 5.9-fold increase in octanol/water partition coefficient. This differential is attributable to the combined effect of the second –CF₃ group and the –OCF₂H substituent, both of which enhance lipophilicity relative to –OCH₃, while the –OCF₂H group retains the capacity for polarity adaptation not available to the –OCF₃ analog [2].
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.50 (experimental, Fluorochem) |
| Comparator Or Baseline | 1-Methoxy-2,4-bis(trifluoromethyl)benzene (CAS 577-05-9): logP = 3.73; 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene (CAS 156570-16-0): logP = 3.31 |
| Quantified Difference | ΔlogP = +0.77 vs. –OCH₃ analog; ΔlogP = +1.19 vs. mono-CF₃, mono-OCF₂H analog |
| Conditions | Experimental logP values from supplier technical datasheets (Fluorochem for target; Chemsrc for comparators). All values are for the neutral compounds at 25 °C. |
Why This Matters
A logP shift of 0.77–1.19 units is a substantive change in lipophilicity that directly impacts membrane permeability, solubility, and metabolic clearance—key parameters in drug candidate selection and agrochemical lead optimization.
- [1] Chemsrc. 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene (CAS 156570-16-0). LogP 3.30680. Accessed 2025. View Source
- [2] Müller, K. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. Chimia (2014), 68(6), 356–362. DOI: 10.2533/chimia.2014.356. PMID: 25198745. View Source
